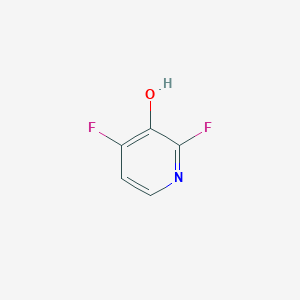

2,4-Difluoro-3-hydroxypyridine

CAS No.: 1211515-53-5

Cat. No.: VC20124299

Molecular Formula: C5H3F2NO

Molecular Weight: 131.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211515-53-5 |

|---|---|

| Molecular Formula | C5H3F2NO |

| Molecular Weight | 131.08 g/mol |

| IUPAC Name | 2,4-difluoropyridin-3-ol |

| Standard InChI | InChI=1S/C5H3F2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |

| Standard InChI Key | CHNSVRAQNVFBHX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=C1F)O)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2,4-Difluoro-3-hydroxypyridine belongs to the monosubstituted pyridine family, featuring:

-

Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.

-

Substituents:

-

Hydroxyl (-OH) group at position 3.

-

Fluorine atoms at positions 2 and 4.

-

The electron-withdrawing fluorine atoms induce significant electronic effects, reducing the basicity of the pyridine nitrogen compared to unsubstituted analogs. Hydrogen bonding between the hydroxyl group and adjacent fluorine atoms may further stabilize the molecular conformation .

Calculated Physicochemical Parameters

Electronic effects: Fluorine’s strong electronegativity decreases electron density at the pyridine nitrogen, as evidenced by the reduced basicity of fluorinated pyridines . The hydroxyl group’s acidity is moderated by intramolecular hydrogen bonding with neighboring fluorine atoms, a phenomenon observed in 2,4-difluoro-3-hydroxybenzoic acid derivatives .

Synthesis Methodologies

Halogenation-Hydroxylation Route

A plausible pathway involves sequential halogenation and hydroxylation of pyridine precursors:

-

Di-fluorination:

-

Purification:

Sulfonation-Alkali Fusion Approach

Adapted from 3-hydroxypyridine synthesis :

-

Sulfonation:

-

React pyridine with fuming sulfuric acid (230–240°C) to form pyridine-3-sulfonic acid.

-

-

Fluorination:

-

Introduce fluorine via halogen exchange (e.g., KF in DMF).

-

-

Alkali fusion:

-

Treat with NaOH (220–230°C) to replace sulfonic groups with hydroxyl.

-

Challenges: Concurrent fluorination and hydroxylation require precise temperature control to avoid decomposition .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

-

¹⁹F NMR:

Mass Spectrometry

Biological and Industrial Applications

Pharmaceutical Intermediate

-

Anticancer agents: Fluoropyridines enhance membrane permeability and metabolic stability. The hydroxyl group enables conjugation to targeting moieties .

-

Antifungal activity: Difluoro-hydroxyl motifs disrupt fungal cell wall synthesis, as demonstrated in organotin complexes .

Agrochemical Development

-

Herbicides: Fluorine’s electronegativity improves binding to acetolactate synthase (ALS) enzymes .

-

Insect growth regulators: Pyridine derivatives interfere with chitin biosynthesis in insects .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume